2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine
Description
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Properties
IUPAC Name |
(2-methylpyridin-4-yl)-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c1-7-4-8(2-3-17-7)13(18)9-5-10(14)12(16)11(15)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEUGJBAJRGKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209521 | |
| Record name | (2-Methyl-4-pyridinyl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-94-8 | |
| Record name | (2-Methyl-4-pyridinyl)(3,4,5-trifluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-4-pyridinyl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview
2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a trifluorobenzoyl group, suggests a unique interaction profile with various biological targets. Understanding its biological activity is crucial for assessing its potential therapeutic applications.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been noted to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and the modulation of various biochemical pathways.
- Cellular Interaction : The compound may interact with cellular membranes and receptors, influencing cell signaling pathways involved in proliferation and apoptosis.
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds often exhibit antimicrobial activity. For instance:
- Antibacterial Activity : Analogous compounds have demonstrated significant antibacterial effects against various pathogens. The potential for this compound to act similarly warrants further investigation .
- Antifungal Activity : Compounds in this class have also shown antifungal properties, suggesting that this compound may be effective against fungal infections.
Anticancer Potential
The compound has shown promise in preliminary studies regarding its anticancer activity:
- Cell Line Studies : In vitro studies on cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) have indicated that pyridine derivatives can inhibit cell growth and induce apoptosis .
- Mechanism of Action : The mechanism may involve the induction of oxidative stress or the modulation of apoptosis-related proteins, leading to enhanced cancer cell death .
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
